molecular formula C21H15ClN2O2S2 B10872802 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No.: B10872802
M. Wt: 426.9 g/mol
InChI Key: NJVCSOHQJAMONT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide is a complex organic compound that features a benzothiazole ring, a phenoxyphenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Attachment of Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Acylation Reaction: The resulting compound undergoes an acylation reaction with 5-chloro-2-phenoxyphenylacetyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the chloro and phenoxy substituents.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenoxyphenyl)acetamide: Similar structure but without the chloro substituent.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-bromo-2-phenoxyphenyl)acetamide: Contains a bromo substituent instead of chloro.

Uniqueness

The presence of both the chloro and phenoxy groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C21H15ClN2O2S2

Molecular Weight

426.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H15ClN2O2S2/c22-14-10-11-18(26-15-6-2-1-3-7-15)17(12-14)23-20(25)13-27-21-24-16-8-4-5-9-19(16)28-21/h1-12H,13H2,(H,23,25)

InChI Key

NJVCSOHQJAMONT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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